Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate
Description
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a trifluoromethylbenzyloxy substituent at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate moiety at the 3-position. The trifluoromethylbenzyloxy group is a key structural feature, as trifluoromethyl substituents are known to improve metabolic stability, lipophilicity, and target-binding affinity in medicinal chemistry .
Quinoline derivatives are widely studied for their antimicrobial, anticancer, and receptor-modulating properties. Its synthesis likely involves multi-step nucleophilic substitutions and cyclocondensation reactions, as seen in analogous quinoline carboxylate syntheses .
Properties
IUPAC Name |
ethyl 6-methyl-4-[[4-(trifluoromethyl)phenyl]methoxy]-4a,8a-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c1-3-27-20(26)17-11-25-18-9-4-13(2)10-16(18)19(17)28-12-14-5-7-15(8-6-14)21(22,23)24/h4-11,16,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPWQXNCCKGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2C=C(C=CC2N=C1)C)OCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.
Introduction of the trifluoromethylbenzyl group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with a trifluoromethylbenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate exhibit potent anticancer properties. The quinoline scaffold has been recognized for its ability to interact with microtubules, thereby inhibiting cancer cell proliferation. Research shows that derivatives of quinoline can effectively bind to tubulin and stabilize microtubules, which is crucial for preventing the depolymerization associated with cancer cell growth .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities. This compound may share similar properties with other quinoline compounds that have shown effectiveness against various bacterial strains . The structure-activity relationship (SAR) studies suggest that modifications in the quinoline ring can enhance antimicrobial efficacy.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that compounds with a similar structure to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in HeLa cells by disrupting microtubule dynamics .
- Antimicrobial Evaluation : A study evaluated several quinoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure could lead to enhanced activity against resistant strains .
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethylbenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the compound may inhibit specific enzymes or receptors involved in disease processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate with structurally related quinoline carboxylates, focusing on substituents, molecular properties, and reported activities:
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethylbenzyloxy group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., Ethyl 4-hydroxy-8-CF3-quinoline-3-carboxylate), which may improve membrane permeability .
Biological Activity Trends: Fluoroquinolone analogs (e.g., Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit antibacterial activity via DNA gyrase inhibition, suggesting the target compound could share mechanistic pathways if tested . Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate demonstrates subtype-selective GABA receptor modulation, highlighting the role of amino and fluoro substituents in CNS-targeted activity .
Metabolic Stability: Trifluoromethyl groups generally resist oxidative metabolism, as seen in Ethyl 4-hydroxy-6-CF3-quinoline-3-carboxylate (similarity score 0.85), suggesting the target compound may exhibit prolonged half-life .
Synthetic Accessibility :
- The benzyloxy group in the target compound may require protective group strategies during synthesis, unlike simpler hydroxylated derivatives .
Research Findings and Data Gaps
- Anticancer Applications: Derivatives with trifluoromethyl groups (e.g., Ethyl 4-hydroxy-6-CF3-quinoline-3-carboxylate) report antitumor activity, suggesting the target compound could be screened against cancer cell lines .
- Toxicological Profile: The dihydroquinoline scaffold may reduce genotoxicity risks compared to fully aromatic systems, but in vitro toxicity studies are needed .
Biological Activity
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Basic Information
- Molecular Formula : C21H20F3NO3
- Molar Mass : 391.38 g/mol
- CAS Number : 866151-69-1
Structural Characteristics
The compound contains a quinoline core, which is known for its diverse biological properties. The presence of a trifluoromethyl group enhances lipophilicity and may improve bioavailability.
Antitumor Activity
Recent studies have indicated that quinoline derivatives exhibit notable antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests that the compound can effectively inhibit cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. Preliminary assessments of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity.
Case Study: Antimicrobial Efficacy
In a disc diffusion assay, the compound exhibited zones of inhibition measuring up to 15 mm against S. aureus, indicating its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate?
- Methodology : The compound is synthesized via multi-step protocols involving:
- Condensation reactions to form the quinoline core, followed by O-alkylation to introduce the trifluoromethylbenzyloxy group.
- Esterification using ethyl chloroformate or similar reagents to install the carboxylate ester.
- Key intermediates (e.g., 4-hydroxyquinoline derivatives) are modified under catalytic conditions (e.g., KCO/DMF) for ether bond formation .
Q. How is the structural conformation of this compound characterized?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and dihedral angles (e.g., C–O bond ≈ 1.36 Å, C–F bond ≈ 1.33 Å) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions. For example, trifluoromethyl groups show distinct NMR signals near -60 ppm .
- IR spectroscopy identifies ester carbonyl stretches (~1700 cm) and C–O–C vibrations (~1250 cm) .
Q. What in vitro assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) based on quinoline derivatives' known activity .
- Enzyme inhibition assays (e.g., kinase or topoisomerase targets) using fluorometric or colorimetric substrates .
- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What strategies resolve contradictory data in spectroscopic analysis?
- Methodology :
- Dynamic NMR to study rotational barriers in flexible substituents (e.g., benzyloxy groups), resolving split signals at variable temperatures .
- DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data, addressing discrepancies in assignments .
- Crystallographic refinement (e.g., SHELXL) to resolve ambiguities in electron density maps for sterically crowded regions .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodology :
- Electrostatic potential maps (via DFT) show the -CF group’s electron-withdrawing effect, increasing electrophilicity at the quinoline core .
- Hammett substituent constants (σ = 0.43 for -CF) quantify its impact on reaction rates (e.g., nucleophilic substitution at the 4a,8a-dihydro positions) .
- X-ray photoelectron spectroscopy (XPS) measures binding energy shifts in core electrons (e.g., C 1s peaks) due to fluorine’s electronegativity .
Q. What are the stability considerations under experimental conditions?
- Methodology :
- Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for similar esters), guiding storage at 2–8°C in amber vials to prevent photodegradation .
- Hygroscopicity testing (e.g., Karl Fischer titration) identifies moisture sensitivity; use anhydrous solvents in reactions .
- pH stability studies (e.g., 1H NMR in DO at pH 2–12) show ester hydrolysis above pH 10, necessitating neutral conditions for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
